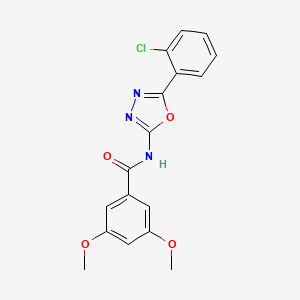

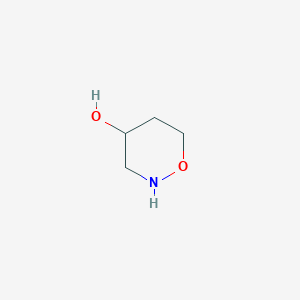

![molecular formula C16H16N2O3 B2939163 N-[4-(acetylamino)phenyl]-2-phenoxyacetamide CAS No. 303122-33-0](/img/structure/B2939163.png)

N-[4-(acetylamino)phenyl]-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[4-(acetylamino)phenyl]-2-phenoxyacetamide” is a chemical compound with the linear formula C16H16N2O3 . It is also known as "N-(4-ACETYLAMINO-PHENYL)-2-PHENOXY-ACETAMIDE" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H16N2O3 . For a more detailed structural analysis, you may need to refer to specialized databases or software.Aplicaciones Científicas De Investigación

Chemoselective Acetylation

- Process Optimization and Kinetics: The compound has been used in chemoselective acetylation, particularly in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) focused on optimizing the process and understanding the mechanism and kinetics of this reaction (Magadum & Yadav, 2018).

Synthesis and Toxicity Studies

- Synthesis of Toxic Metabolites: Another study conducted by Gemborys, Gribble, and Mudge (1978) described the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, and its phenolic sulfate conjugate (Gemborys, Gribble, & Mudge, 1978).

Anticancer, Anti-Inflammatory, and Analgesic Activities

- Development of Therapeutic Agents: Rani et al. (2014) explored the anticancer, anti-inflammatory, and analgesic potential of 2-(substituted phenoxy) acetamide derivatives, highlighting their potential as new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Metabolic Phenotyping

- Understanding Acetaminophen Metabolism: Coen (2015) conducted a study on metabolic phenotyping to better understand acetaminophen metabolism and its related hepatotoxicity, a critical area in drug safety research (Coen, 2015).

Photocatalytic Degradation Studies

- Environmental Impact Assessment: Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen in environmental contexts, providing insights into its impact and breakdown in ecosystems (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Phytochemicals in Liver Injury

- Role of Phytochemicals: Subramanya et al. (2018) discussed the therapeutic potential of plants and plant-derived phytochemicals against acetaminophen-induced liver injury, highlighting alternative approaches in medicine (Subramanya, Venkataraman, Meeran, Goyal, Patil, & Ojha, 2018).

Mecanismo De Acción

Target of Action

N-(4-acetamidophenyl)-2-phenoxyacetamide, also known as N-[4-(acetylamino)phenyl]-2-phenoxyacetamide, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these inflammatory mediators. This results in reduced inflammation and pain.

Pharmacokinetics

Similar compounds such as acetaminophen have been shown to be rapidly absorbed in the gastrointestinal tract and metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The inhibition of COX-2 by N-(4-acetamidophenyl)-2-phenoxyacetamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-2-phenoxyacetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. Additionally, genetic factors such as polymorphisms in the COX-2 gene or drug transporters could potentially influence the compound’s efficacy .

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDUYMLSLLYSAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

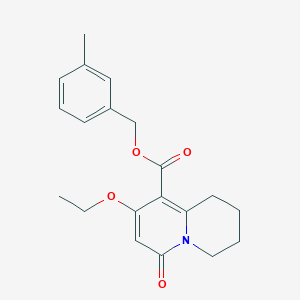

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2939080.png)

![2-chloro-6-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2939082.png)

![3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2939091.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)

![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)

![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)

![6-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2939098.png)